4,4'-(1,3-Phenylenebis(oxy))diphthalic acid

Übersicht

Beschreibung

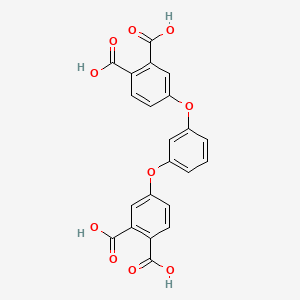

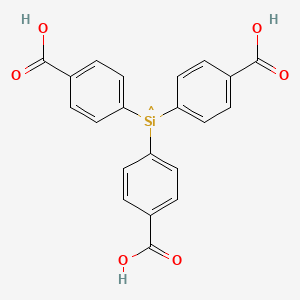

“4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid” is a chemical compound with the molecular formula C22H14O10 . It is also known by other names such as “4,4’- (1,3-Phenylenebis (oxy))diphthalic acid” and has a molecular weight of 438.3 g/mol .

Molecular Structure Analysis

The molecular structure of “4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid” consists of two phthalic acid groups connected by a phenylenebis (oxy) bridge . The compound has a complex structure with a high degree of conjugation, which may contribute to its chemical properties .Physical and Chemical Properties Analysis

The compound has a molecular weight of 438.3 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 8 and a complexity of 664 .Wissenschaftliche Forschungsanwendungen

Polymer Applications and Material Science

Phthalic acid derivatives are extensively utilized in polymer science, particularly as plasticizers in polyvinyl chloride (PVC) production. These compounds enhance the flexibility, workability, and plasticity of PVC, making them essential in manufacturing consumer products, medical devices, and various coatings. For instance, the study on the photo-oxidation products of polyetherimide ULTEM, a polymer incorporating a phthalic acid derivative, reveals the structural dynamics under oxidative conditions, offering insights into improving polymer durability and performance in environmental exposures (Carroccio, Puglisi, & Montaudo, 2003).

Environmental Implications and Biodegradation

Environmental research highlights the significance of microbial degradation of phthalates, indicating potential bioremediation strategies for phthalate-contaminated sites. Phthalates, being environmental contaminants, pose risks due to their endocrine-disrupting properties. Research on microbial degradation pathways underscores the critical role of bacteria in breaking down phthalates into less harmful substances, suggesting avenues for environmental cleanup and management (Boll, Geiger, Junghare, & Schink, 2020).

Advanced Material Design and Sensing Applications

In materials chemistry, phthalic acid derivatives contribute to the development of novel coordination polymers with potential applications in sensing, catalysis, and fluorescence. Research demonstrates the synthesis of cadmium(II) coordination polymers using derivatives of phthalic acid for detecting nitrobenzene, a pollutant, highlighting the potential of these materials in environmental monitoring and safety applications (Wang, Yu, & Xu, 2015).

Eigenschaften

IUPAC Name |

4-[3-(3,4-dicarboxyphenoxy)phenoxy]phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O10/c23-19(24)15-6-4-13(9-17(15)21(27)28)31-11-2-1-3-12(8-11)32-14-5-7-16(20(25)26)18(10-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUSLIBGUTZKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

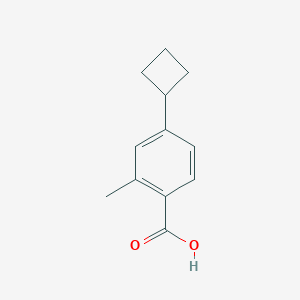

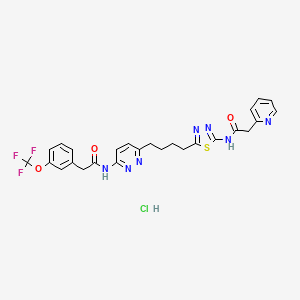

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B3324497.png)

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3324510.png)

![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)